molecular formula C27H20BrF3O4 B3313996 Acetic acid,2-[4-[[(2Z)-3-(4-bromophenyl)-5-[4-(trifluoromethyl)phenyl]-2-penten-4-yn-1-yl]oxy]-2-methylphenoxy]- CAS No. 948997-13-5

Acetic acid,2-[4-[[(2Z)-3-(4-bromophenyl)-5-[4-(trifluoromethyl)phenyl]-2-penten-4-yn-1-yl]oxy]-2-methylphenoxy]-

Cat. No.: B3313996
CAS No.: 948997-13-5
M. Wt: 545.3 g/mol
InChI Key: NWQRCIMQYXJWJG-KGENOOAVSA-N
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Description

This compound features a complex structure with a central acetic acid backbone substituted by two aromatic moieties: a 4-bromophenyl group and a 4-(trifluoromethyl)phenyl group, linked via a (2Z)-penten-4-ynyl chain. The presence of bromine and trifluoromethyl groups enhances its electron-withdrawing properties, while the conjugated alkyne-alkene system may influence rigidity and binding interactions.

Properties

IUPAC Name

2-[4-[(Z)-3-(4-bromophenyl)-5-[4-(trifluoromethyl)phenyl]pent-2-en-4-ynoxy]-2-methylphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20BrF3O4/c1-18-16-24(12-13-25(18)35-17-26(32)33)34-15-14-21(20-6-10-23(28)11-7-20)5-2-19-3-8-22(9-4-19)27(29,30)31/h3-4,6-14,16H,15,17H2,1H3,(H,32,33)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQRCIMQYXJWJG-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C(C#CC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)Br)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC/C=C(\C#CC2=CC=C(C=C2)C(F)(F)F)/C3=CC=C(C=C3)Br)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20BrF3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Features

Compound Key Substituents Electronic Effects Reference
Target Compound 4-Bromophenyl, 4-(trifluoromethyl)phenyl, (2Z)-penten-4-ynyl chain Strong electron-withdrawing (Br, CF₃), conjugated π-system enhances resonance stability
2-[2,4-Difluoro-3-[[2-fluoro-5-(3-fluorophenyl)phenyl]methylamino]phenoxy]acetic acid (Ev. 2) Multiple fluorine atoms, fluorophenylmethylamino High electronegativity, reduced lipophilicity due to polar F atoms
Thymoxamine (Ev. 4) Dimethylaminoethoxy, isopropyl Basic amino group increases solubility, ether linkages enhance flexibility
2-Phenyl-2-[4-(trifluoromethyl)phenoxy]acetic acid (Ev. 10) Phenyl, 4-(trifluoromethyl)phenoxy Moderate electron-withdrawing (CF₃), simpler structure lacks conjugated chain

Bioactivity and Mechanism

  • Target Compound : The bromophenyl and trifluoromethyl groups may target halogen-bond-accepting residues in enzymes (e.g., kinases or GPCRs). The extended chain could improve binding pocket occupancy .
  • Thiazolidinone Derivatives (Ev. 1, 8): Known for anti-inflammatory and antimicrobial activity. The thioxo group in enhances hydrogen bonding, while the target compound’s alkyne chain may prioritize hydrophobic interactions .
  • Thymoxamine (Ev. 4): A vasodilator acting via α-adrenoceptor antagonism.

Physicochemical Properties

  • Synthetic Complexity : The pentenynyl chain and multiple halogenated aromatics necessitate multi-step synthesis, unlike simpler analogues in .

Stability and Metabolic Profile

  • Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, extending half-life compared to non-fluorinated compounds .
  • Thiazolidinone Derivatives (Ev. 1): The thioxo group may confer susceptibility to hydrolysis, whereas the target compound’s alkyne-alkene system offers greater stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid,2-[4-[[(2Z)-3-(4-bromophenyl)-5-[4-(trifluoromethyl)phenyl]-2-penten-4-yn-1-yl]oxy]-2-methylphenoxy]-
Reactant of Route 2
Acetic acid,2-[4-[[(2Z)-3-(4-bromophenyl)-5-[4-(trifluoromethyl)phenyl]-2-penten-4-yn-1-yl]oxy]-2-methylphenoxy]-

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